Cas no 2229361-06-0 (2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol)

2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol
- EN300-1924929
- 2229361-06-0
-
- インチ: 1S/C7H9BrOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4,6,9H,3H2,1H3
- InChIKey: IVBCWQLUQHJFCT-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1=CC(C)=CS1)O
計算された属性
- せいみつぶんしりょう: 219.95575g/mol
- どういたいしつりょう: 219.95575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 48.5Ų
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924929-2.5g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1924929-0.25g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1924929-10.0g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 10g |
$6082.0 | 2023-05-23 | ||
Enamine | EN300-1924929-1g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1924929-0.05g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1924929-0.1g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1924929-5.0g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1924929-1.0g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1924929-0.5g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1924929-10g |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol |
2229361-06-0 | 10g |
$6082.0 | 2023-09-17 |
2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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2-bromo-1-(4-methylthiophen-2-yl)ethan-1-olに関する追加情報
Comprehensive Overview of 2-Bromo-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2229361-06-0)
2-Bromo-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2229361-06-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, featuring a bromoethyl group attached to a 4-methylthiophene ring, serves as a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, material science, and specialty chemicals.
The molecular structure of 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol combines a thiophene derivative with a reactive bromoethanol moiety, making it a valuable building block for heterocyclic synthesis. Its CAS registry number, 2229361-06-0, ensures precise identification in chemical databases and regulatory documentation. Current trends in green chemistry have spurred investigations into sustainable synthesis routes for this compound, aligning with the growing demand for eco-friendly production methods.
In pharmaceutical applications, 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol has shown promise as a precursor for bioactive molecules targeting neurological and metabolic disorders. Its thiophene-bromoethanol hybrid structure allows for diverse functionalization, addressing key challenges in medicinal chemistry such as bioavailability optimization and target specificity. Recent publications highlight its role in developing novel kinase inhibitors and GPCR modulators.
From a material science perspective, the compound's 4-methylthiophene core contributes to interesting electronic properties, making it relevant for organic semiconductor research. The bromine substituent offers a handle for further cross-coupling reactions, enabling the construction of complex conjugated systems. These characteristics position it as a candidate for advanced materials in optoelectronics and sensor technologies.
Analytical characterization of CAS 2229361-06-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's stability profile and storage conditions are frequently discussed in technical forums, with researchers emphasizing the importance of moisture-sensitive handling due to its hydroxyl functionality. Proper storage under inert atmosphere at low temperatures is recommended for long-term preservation.
The global market for 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol reflects increasing demand from contract research organizations and academic institutions. Suppliers often provide technical data sheets detailing specifications like purity levels (typically ≥95%), melting point range, and solubility characteristics. Current Good Manufacturing Practice (cGMP) compliant synthesis is becoming a key differentiator among manufacturers serving the pharmaceutical sector.
Emerging research explores the compound's potential in catalytic applications, particularly in asymmetric synthesis. The chiral center present in the ethan-1-ol segment makes it valuable for constructing enantiomerically pure compounds. This aligns with the pharmaceutical industry's growing emphasis on stereoselective drug development to improve therapeutic efficacy and reduce side effects.
Environmental and safety considerations for handling 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol follow standard laboratory protocols for bromo-containing compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and eye protection is advised during manipulation. Material Safety Data Sheets (MSDS) provide comprehensive handling guidelines for industrial-scale applications.
Future prospects for CAS 2229361-06-0 include potential applications in polymer chemistry and nanotechnology. The compound's ability to participate in click chemistry reactions and form stable covalent bonds makes it interesting for surface functionalization and nanomaterial synthesis. These developments correspond with increasing patent activity in advanced material sciences.
For researchers sourcing 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol, verification of analytical certificates and batch-to-batch consistency is crucial. Many suppliers now offer custom synthesis services with variable scales from milligram to kilogram quantities. The compound's price point reflects its specialized nature and the complexity of its synthesis pathway.
In conclusion, 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2229361-06-0) represents an important synthetic intermediate with broad potential across multiple scientific disciplines. Its unique combination of thiophene aromaticity and bromoethanol reactivity continues to inspire innovative applications in both life sciences and advanced materials research.
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